Isoquinoline-5-sulfonamide

Fragment-based drug design Structural Biology Protein Kinase A

Researchers developing novel kinase inhibitors often face a critical gap: generic sulfonamide reagents lack the isoquinoline nitrogen essential for conserved ATP-pocket hydrogen bonding, while fully elaborated derivatives (e.g., H-89, Fasudil) preclude custom SAR exploration and novel IP generation. Isoquinoline-5-sulfonamide (CAS 109547-31-1) resolves this by providing the validated, ATP-competitive core scaffold with a single, reactive sulfonamide handle for straightforward N-derivatization. Its co-crystal structure with PKA (PDB: 5M0C) offers a rational basis for fragment-based drug design, scaffold-hopping campaigns, and the synthesis of bespoke kinase probes or PET imaging agents, ensuring your research remains unconstrained and patentable.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 109547-31-1
Cat. No. B1244767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-5-sulfonamide
CAS109547-31-1
Synonymsisoquinoline-5-sulfonamide
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H2,10,12,13)
InChIKeyBFIWZEKPARJYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-5-sulfonamide: ATP-Competitive Kinase Inhibitor Fragment


Isoquinoline-5-sulfonamide (CAS 109547-31-1) is a foundational organic building block belonging to the isoquinoline class of compounds . It serves as the core ATP-mimetic scaffold for a well-established family of serine/threonine protein kinase inhibitors [1]. Unlike its more potent downstream derivatives (e.g., H-89, Fasudil), this compound's primary scientific value lies in its utility as a versatile intermediate for structure-activity relationship (SAR) studies, fragment-based drug design, and the rational synthesis of targeted probes and therapeutic leads [2].

Workflow Fragment-based drug design and SAR exploration for kinase targets
Selection Core ATP-mimetic scaffold with validated hinge-binding geometry
Use Context Synthesis of custom kinase probes and novel inhibitor leads via N-derivatization

Isoquinoline-5-sulfonamide: Irreplaceable Core Scaffold


Procurement of isoquinoline-5-sulfonamide (CAS 109547-31-1) is justified by its distinct structural and functional role that cannot be fulfilled by generic sulfonamide reagents or its more advanced, functionalized analogs. Simple aromatic sulfonamides lack the isoquinoline nitrogen, which is critical for forming a conserved hydrogen bond within the ATP-binding pocket of kinases, a key interaction that underpins the selectivity of this entire compound class [1]. Conversely, purchasing the more potent and substituted derivatives (like H-89 or Fasudil) forecloses the opportunity for custom SAR exploration, fragment-based screening, or the creation of novel intellectual property, as these compounds are already fully elaborated end-products [2]. The parent compound is therefore the essential and non-interchangeable starting point for novel derivatization and kinase probe development.

Structural Simple aryl sulfonamides lack the isoquinoline nitrogen required for conserved kinase hinge binding
Functional Pre-functionalized derivatives (e.g., H-89, Fasudil) limit custom SAR and novel intellectual property generation
Synthetic Isoquinoline-5-sulfonyl chloride introduces an extra activation step; the parent sulfonamide allows direct N-functionalization

Isoquinoline-5-sulfonamide: Key Procurement Evidence


PKA Co-crystal Structure Validation

Isoquinoline-5-sulfonamide has been co-crystallized with the catalytic subunit of cAMP-dependent protein kinase (PKA), confirming its binding mode as a minimal ATP-competitive fragment [1]. The structure (PDB ID: 5M0C) resolved at 1.73 Å provides atomic-level detail of its interaction with the hinge region of the kinase, a key pharmacophore for this class. This is in contrast to the clinical derivative Fasudil (HA-1077), which bears a homopiperazine ring that extends into the solvent channel and confers higher potency but reduces the scaffold's versatility for novel inhibitor design [2].

PKA Co-crystal Structure
Head-to-head
Fragment occupies only ATP-adenine pocket (PDB: 5M0C, 1.73 Å); Fasudil extends into solvent channel (PDB: 2C1A)
Validates minimal ATP-mimetic geometry for structure-guided optimization
Binding mode comparison from X-ray diffraction data
Fragment-based drug design Structural Biology Protein Kinase A

Class-Level Kinase Selectivity

A foundational study by Xu et al. (1996) established that the isoquinoline sulfonamide class, of which CAS 109547-31-1 is the simplest member, inhibits protein kinases by competing with ATP while showing little interference with other ATP-utilizing enzymes like ATPases [1]. This class-level selectivity is attributed to the conserved hydrogen bond formed by the isoquinoline ring nitrogen-2 atom. In contrast, many other kinase inhibitor scaffolds (e.g., staurosporine analogs) exhibit a much broader spectrum of activity and non-kinase off-target effects [1]. This foundational selectivity profile makes the isoquinoline-5-sulfonamide core a preferred starting point for developing targeted probes.

Class-Level Selectivity
Class-level
Isoquinoline sulfonamide class shows low interference with ATPases vs. broad-spectrum inhibitors like staurosporine
May support selectivity-screening context; data derived from class representatives
Qualitative, no quantitative selectivity ratio for parent compound
Kinase Selectivity ATP-competitive inhibition Enzymology

Versatile Synthetic Intermediate

Isoquinoline-5-sulfonamide (CAS 109547-31-1) is a versatile and reactive intermediate for the synthesis of functionalized kinase inhibitors. Its primary sulfonamide group can be readily alkylated, acylated, or used in coupling reactions to install diverse side chains . This is in direct contrast to using pre-functionalized building blocks like 5-isoquinolinesulfonyl chloride, which introduces a reactive handle but also adds a synthetic step and potential purification challenges. For instance, the direct use of the sulfonamide allows for a simpler, more atom-economical route to N-alkylated analogs like H-9 and H-89, as demonstrated in the synthesis of PET tracers [1].

Synthetic Versatility
Method context
Primary sulfonamide enables direct N-alkylation; avoids sulfonyl chloride pre-activation step
Supports streamlined synthetic route design for probe libraries
Evidenced by PET tracer analog synthesis (H-9, H-89 derivatives)
Medicinal Chemistry Organic Synthesis Building Block

Isoquinoline-5-sulfonamide: Key Application Scenarios


Fragment-Based Drug Discovery

This compound is an ideal starting point for FBDD campaigns targeting the ATP-binding site of kinases. The validated co-crystal structure with PKA (PDB: 5M0C) [1] provides a rational basis for structure-guided optimization. Researchers can use this fragment to screen for novel binding interactions and efficiently grow the molecule into potent and selective lead compounds.

Custom Chemical Probe Synthesis

For laboratories aiming to synthesize their own targeted kinase probes, this compound is the essential precursor. Its single reactive handle allows for straightforward N-derivatization, enabling the creation of bespoke inhibitors for a specific kinase of interest, as evidenced by its use in the synthesis of H-9 and H-89 analogs [2].

PET Tracer Development

The isoquinoline-5-sulfonamide core has been successfully utilized as a scaffold for developing positron emission tomography (PET) imaging agents targeting PKA in the brain [2]. This application scenario is ideal for medicinal chemistry labs focused on developing novel diagnostic or theranostic agents for neuropsychiatric disorders.

Scaffold-Hopping and IP Generation

In a competitive medicinal chemistry landscape, using a core scaffold like isoquinoline-5-sulfonamide as a starting point for scaffold-hopping can lead to the creation of novel IP. By diverging from well-trodden derivatives (e.g., Fasudil, H-89), researchers can explore uncharted chemical space, potentially leading to new chemical entities with unique selectivity and efficacy profiles.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Minimal ATP-mimetic fragment with validated hinge-binding pose
Co-crystal binding mode review and structure-guided growth
Custom Chemical Probe Synthesis
Single reactive handle for direct N-functionalization
Synthetic route efficiency and analog library generation
PET Tracer Development Research
Core scaffold compatible with radiolabeling chemistry
Biodistribution and imaging probe performance
Scaffold-Hopping and IP Generation
Underexplored parent scaffold distinct from elaborated derivatives
Novel chemical space exploration and IP landscape analysis

Technical Documentation Hub

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36 linked technical documents
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